molecular formula C18H20ClN5O2 B2712781 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 377055-18-0

7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2712781
CAS RN: 377055-18-0
M. Wt: 373.84
InChI Key: QKGCBEPKXQPKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly known as the CPD-1 inhibitor and has gained a lot of attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the inhibition of CPD-1. CPD-1 is an immune checkpoint receptor that is expressed on T cells and plays a crucial role in regulating the immune response. When CPD-1 binds to its ligand, it sends a signal to the T cell to become inactive, which helps to prevent the immune system from attacking healthy cells. However, in cancer and autoimmune diseases, this mechanism can be exploited by the disease to evade the immune system. CPD-1 inhibitors such as this compound block the interaction between CPD-1 and its ligand, which allows the T cells to become activated and attack the cancer or autoimmune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can enhance the proliferation and cytokine production of T cells. In vivo studies have shown that it can enhance the anti-tumor immune response and improve survival in animal models of cancer. Additionally, it has been shown to reduce the severity of symptoms in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a potent and selective inhibitor of CPD-1, which makes it a valuable tool for investigating the role of CPD-1 in the immune response. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and there is still much to be learned about its pharmacology and toxicology. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease contexts.

Future Directions

There are several future directions for research on 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. One direction is to investigate its potential as a cancer immunotherapy. CPD-1 inhibitors have shown promise in clinical trials for the treatment of various cancers, and this compound could be a valuable addition to this class of drugs.
Another direction is to investigate its potential as a treatment for autoimmune diseases. CPD-1 inhibitors have shown promise in animal models of autoimmune diseases, and this compound could be a valuable tool for investigating the role of CPD-1 in these diseases.
Finally, there is also potential for the development of new CPD-1 inhibitors based on the structure of this compound. By understanding the structure-activity relationship of this compound, it may be possible to design more potent and selective CPD-1 inhibitors for use as therapeutics.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and autoimmune diseases. Its mechanism of action involves the inhibition of CPD-1, which allows the immune system to become activated and attack cancer or autoimmune cells. While there is still much to be learned about this compound, its low toxicity and good pharmacokinetic properties make it a valuable tool for investigating the role of CPD-1 in the immune response.

Synthesis Methods

The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps. The first step involves the reaction of 2,6-dichloropurine with sodium hydride to form 2,6-dichloropurine sodium salt. The second step involves the reaction of 2,6-dichloropurine sodium salt with 2-chlorobenzyl chloride in the presence of potassium carbonate to form 7-(2-chlorobenzyl)-2,6-dichloropurine. The third step involves the reaction of 7-(2-chlorobenzyl)-2,6-dichloropurine with N-methylpyrrolidine in the presence of potassium carbonate to form this compound.

Scientific Research Applications

7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of CPD-1, which is an enzyme that plays a crucial role in the immune response. CPD-1 inhibitors have been shown to enhance the anti-tumor immune response and have been investigated as potential cancer immunotherapies. Additionally, CPD-1 inhibitors have also been investigated for their potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-6-10-23/h3-4,7-8H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGCBEPKXQPKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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